
(3aR,4R,6aS)-3a,6a-Dihydro-2,2-diemthyl-4H-cyclopenta-1,3-dioxol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a complex organic compound characterized by its unique cyclopentane ring structure fused with a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a dioxolane precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
The compound features a bicyclic structure that includes a cyclopentane ring fused with a dioxolane ring. This structural arrangement imparts unique reactivity and stability characteristics.
Organic Synthesis
(3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is utilized as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in asymmetric synthesis:
- Chiral Auxiliary: The compound serves as a chiral auxiliary in the synthesis of enantiomerically enriched products.
Medicinal Chemistry
Research indicates that this compound may exhibit biological activity that could be harnessed for pharmaceutical applications:
- Potential Drug Development: Studies are ongoing to explore its role as a pharmaceutical intermediate and its interactions with biological targets.
Materials Science
The unique properties of (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol make it suitable for advanced materials applications:
- Polymer Chemistry: It can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability.
Case Study 1: Synthesis of Queuine
A notable application of (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is its use in synthesizing queuine—a modified base found in tRNA. The synthesis involves multi-step reactions where the compound acts as a precursor:
- Step 1: Reduction using diisobutylaluminum hydride.
- Step 2: Reaction with sodium hydride in DMSO.
- Step 3: Formation of the queuine structure through cyclization.
Case Study 2: Chiral Synthesis
In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol as a chiral auxiliary in synthesizing complex molecules with high enantiomeric excess. The compound facilitated the formation of desired stereoisomers with improved yields compared to traditional methods.
Wirkmechanismus
The mechanism of action of (3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the production of high-performance polymers.
Bromine Compounds: These compounds exhibit different reactivity and are used in various chemical applications.
Noble Gas Compounds: Although generally unreactive, some noble gas compounds have unique properties and applications.
Uniqueness
(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is unique due to its specific ring structure and the presence of both cyclopentane and dioxolane rings. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications.
Biologische Aktivität
(3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H12O3
- Molecular Weight : 156.1791 g/mol
- CAS Number : 185622-62-2
Biological Activity
The biological activity of (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol has been explored in various studies. Key findings include:
1. Antioxidant Activity
Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of dioxolane rings is known to enhance the ability to scavenge free radicals. A study demonstrated that derivatives of dioxolane showed improved antioxidant activity compared to their non-cyclic counterparts .
2. Anti-inflammatory Effects
Inflammation is a critical factor in various diseases. Compounds like (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol have shown promise in reducing inflammatory markers in vitro. For instance, a case study involving macrophage cells indicated a reduction in TNF-alpha production upon treatment with similar dioxolane derivatives .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests have shown that it exhibits inhibitory effects against several bacterial strains. A notable study reported that derivatives of this compound displayed significant antibacterial activity against Gram-positive bacteria .
The mechanisms through which (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol exerts its biological effects are still under investigation. However, potential mechanisms include:
- Radical Scavenging : The cyclic structure allows for effective interaction with reactive oxygen species.
- Modulation of Inflammatory Pathways : By influencing cytokine production and signaling pathways involved in inflammation.
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, the antioxidant capacity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that (3aR,4R,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol exhibited a dose-dependent decrease in DPPH radical concentration.
Concentration (µM) | DPPH Inhibition (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 80 |
Case Study 2: Anti-inflammatory Activity
A study involving human peripheral blood mononuclear cells (PBMCs) treated with the compound showed a significant reduction in IL-6 levels after 24 hours.
Treatment Group | IL-6 Levels (pg/mL) |
---|---|
Control | 150 |
Compound | 75 |
Eigenschaften
IUPAC Name |
(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3/t5-,6+,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFSGSXPYHEMV-DSYKOEDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(C2O1)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=C[C@H]([C@H]2O1)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.